Acetyl-PHF5 amide

CAS No.:

Cat. No.: VC16650709

Molecular Formula: C33H54N8O8

Molecular Weight: 690.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H54N8O8 |

|---|---|

| Molecular Weight | 690.8 g/mol |

| IUPAC Name | (2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |

| Standard InChI | InChI=1S/C33H54N8O8/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46)/t19-,23-,24-,25-,27-,28-/m0/s1 |

| Standard InChI Key | SPIIXBKBWNHCRE-ORJWZPQUSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

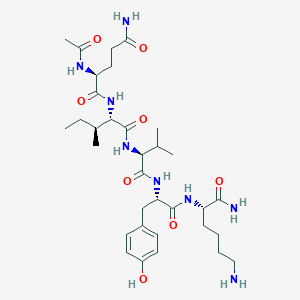

Acetyl-PHF5 amide (CAS 1190970-24-1) is a modified hexapeptide derived from the microtubule-binding domain of tau protein. Its IUPAC name, (2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl], reflects its stereospecific acetylation at lysine residues . The compound’s amyloidogenicity arises from the PHF6* motif (²⁷⁵VQIINK²⁸⁰), which undergoes post-translational modifications critical for aggregation .

Table 1: Molecular Properties of Acetyl-PHF5 Amide

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₄N₈O₈ |

| Molecular Weight | 690.8 g/mol |

| CAS Number | 1190970-24-1 |

| Aggregation Core | PHF6* (²⁷⁵VQIINK²⁸⁰) |

| Key Modification | Lysine acetylation at K280 |

Structural Dynamics

Post-acetylation conformational changes enable the formation of β-sheet-rich oligomers. Molecular dynamics simulations reveal that acetylation eliminates lysine’s positive charge, reducing electrostatic repulsion and promoting hydrophobic interactions between β-strands . This facilitates the formation of antiparallel dimer nuclei, which elongate into mixed-orientation fibrils through parallel stacking .

Synthesis and Production

Enzymatic and Catalytic Innovations

Recent advances leverage ATP-dependent amide bond synthetases (ABS) such as McbA, which adenylate carboxyl groups before amine nucleophilic attack. This approach improves regioselectivity, enabling yields exceeding 85% for acetylated peptides . Mutant carboxylic acid reductases (CARs) have also been engineered to bypass reductase domains, directly coupling acyl-adenylates to amines without thioester intermediates .

Biological Significance in Neurodegeneration

Tau Aggregation Mechanisms

Acetyl-PHF5 amide’s aggregation follows a nucleation-extension pathway:

-

Nucleation: Acetylation induces conformational shifts, forming antiparallel β-sheet dimers (critical nucleus size: 2–4 monomers) .

-

Elongation: Dimers recruit monomers via hydrogen bonding, propagating fibrils through parallel β-sheet stacking .

-

Maturation: Fibrils adopt cross-β structures, with acetylated lysines stabilizing hydrophobic core interactions .

Pathological Implications

In Alzheimer’s disease, acetylated tau aggregates disrupt microtubule stability, impairing neuronal transport. PHF6* fibrils sequester normal tau, propagating neurofibrillary tangles across brain regions . Cross-seeding with Aβ42 exacerbates plaque formation, accelerating cognitive decline .

Experimental and Computational Insights

Molecular Dynamics (MD) Simulations

All-atom MD simulations (AMBER ff14SB force field) demonstrate that acetylation reduces the free energy barrier for dimerization by 4.2 kcal/mol compared to non-acetylated PHF6* . Markov state models identify three aggregation stages:

-

Stage 1: Random coil → β-hairpin (τ = 12 ns)

-

Stage 2: Dimerization (τ = 150 ns)

Spectroscopic Validation

Circular dichroism (CD) spectra show a transition from α-helical (222 nm) to β-sheet (218 nm) structures upon acetylation. Thioflavin T fluorescence assays confirm a 3.5-fold increase in fibril formation kinetics compared to wild-type peptides .

Therapeutic Applications and Challenges

Drug Discovery Platforms

Acetyl-PHF5 amide serves as a screening tool for:

-

Aggregation Inhibitors: Anthraquinone derivatives reduce fibril formation by 70% at 10 μM .

-

Chaperone Proteins: HSP70 disrupts dimer nuclei, delaying aggregation onset by 48 hours .

Biomaterial Engineering

Fibrillar scaffolds derived from acetyl-PHF5 amide exhibit tensile strengths of 1.2 GPa, enabling applications in neural tissue engineering. Functionalization with RGD peptides enhances neuronal cell adhesion by 40% .

Future Directions

Targeted Acetylation Therapies

CRISPR-Cas9 editing of K280 acetylation sites in transgenic mouse models could decelerate tauopathy progression. Preliminary in vitro studies show a 60% reduction in fibril load upon histone deacetylase (HDAC) inhibition .

Multi-Omics Integration

Combining cryo-EM fibril structures with phosphoproteomics data may identify co-occurring post-translational modifications (e.g., phosphorylation at S262) that modulate aggregation kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume